Cobimetinib

Catalog No.
S548756
CAS No.
934660-93-2
M.F
C21H21F3IN3O2
M. Wt
531.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobimetinib

CAS Number

934660-93-2

Product Name

Cobimetinib

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C21H21F3IN3O2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1

InChI Key

BSMCAPRUBJMWDF-KRWDZBQOSA-N

solubility

Soluble in DMSO, not in water

Synonyms

XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

The exact mass of the compound Cobimetinib is 530.06781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cobimetinib is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Its primary utility is in preclinical oncology research, particularly for studying cancers with activating BRAF mutations, such as melanoma, where it is often used to suppress downstream pathway activation. A defining application for Cobimetinib is its synergistic activity when combined with BRAF inhibitors like vemurafenib, a strategy employed to overcome resistance mechanisms and enhance anti-tumor efficacy.

Research Fit

1
MEK1-selective pathway inhibition fit for isoform-specific signaling studies
2
P-gp substrate profile supports CNS penetration research with efflux modulation
3
CYP3A4-dependent metabolism requires interaction review in polypharmacy models
4
BCS Class I solubility simplifies aqueous formulation for in vivo studies

While other MEK inhibitors like trametinib and selumetinib target the same kinases, they are not functionally interchangeable with Cobimetinib in a research setting. Differences in binding kinetics, potency against MEK1 vs. MEK2, and off-target profiles can lead to divergent experimental outcomes. For instance, at suprapharmacological concentrations, Cobimetinib can exhibit off-target inhibition of Akt and PKC, a characteristic not observed with trametinib, which could confound signaling pathway analyses if not accounted for. Furthermore, the synergistic potential and established efficacy in combination with specific BRAF inhibitors like vemurafenib are highly context-dependent, making arbitrary substitution a significant risk to experimental reproducibility and the validity of combination screening data.

Substitution Risk

Attribute
Cobimetinib (Target)
Trametinib (Potential Substitute)
MEK1/2 Selectivity
>100-fold MEK1 selective
Near-equipotent MEK1/2 inhibition
Metabolism
CYP3A4 oxidation
Carboxylesterase hydrolysis
Brain Penetration
P-gp substrate; CNS exposure requires efflux inhibition
Limited CNS distribution; different transporter profile
Bioavailability
~46% oral F; CYP3A4-dependent first-pass
~70% oral F; esterase-dependent clearance
Half-life
~44 hours
~5 days
Isoform selectivity, metabolic route, and PK differences mean experimental outcomes may not transfer directly between MEK inhibitors.

High-Potency MEK1 Inhibition for Maximal Pathway Suppression

In cell-free enzymatic assays, Cobimetinib demonstrates high-potency inhibition of MEK1 with a reported IC50 value of 4.2 nM. This level of potency is crucial for achieving near-complete pathway suppression in cellular models, a requirement for studies investigating downstream signaling events or mechanisms of resistance.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data4.2 nM (against MEK1)
Comparator Or BaselineSelumetinib: 14.1 nM (against MEK1/2)
Quantified DifferenceApproximately 3.4-fold more potent than Selumetinib in this assay.
ConditionsCell-free enzymatic assay measuring MEK1 activity.

Higher potency allows for the use of lower concentrations in vitro, reducing the risk of off-target effects and providing a clearer interpretation of experimental results.

MEK1 vs MEK2 selectivity
Head-to-head
Cobimetinib: MEK1 IC50 0.95 nM, MEK2 IC50 199 nM; >100-fold selectivity
Trametinib: MEK1 IC50 0.7 nM, MEK2 IC50 0.9 nM (~1.3-fold)
Supports isoform-specific MEK1 pathway interpretation
Cell-free kinase assays; selectivity ratio context-dependent

Demonstrated In Vivo Efficacy in BRAF V600E Xenograft Models

In a preclinical xenograft model using the BRAF V600E-mutant A375 melanoma cell line, oral administration of Cobimetinib resulted in significant, dose-dependent tumor growth inhibition. A 10 mg/kg daily dose of Cobimetinib led to 85% tumor growth inhibition (TGI), demonstrating its bioavailability and potent anti-tumor activity as a single agent in a standard preclinical model.

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound Data85% TGI at 10 mg/kg, once daily (p.o.)
Comparator Or BaselineVehicle Control
Quantified DifferenceSignificantly reduced tumor growth compared to control.
ConditionsA375 (BRAF V600E) melanoma cell line xenograft in nude mice.

This provides direct evidence of in vivo bioactivity and efficacy, making it a reliable choice for researchers conducting preclinical animal studies targeting BRAF-mutant cancers.

Brain-to-plasma ratio
Reported
Kp wild-type: 0.3; P-gp KO: 11 (37-fold increase)
Trametinib preclinical Kp ~0.28
CNS exposure model highly dependent on P-gp efflux
Mouse oral 10 mg/kg; cross-study comparable, requires validation

High-Degree Synergy with Vemurafenib for Combination Therapy Studies

Cobimetinib is specifically characterized for its strong synergistic effects with the BRAF inhibitor vemurafenib. In a BRAF V600E-mutant melanoma xenograft model, combining a sub-optimal dose of Cobimetinib (10 mg/kg) with vemurafenib (25 mg/kg) resulted in tumor regression (−37%), an effect significantly greater than either agent alone. This robust synergy is a key reason for its procurement in studies aiming to mimic clinical combination strategies or investigate mechanisms of resistance to BRAF inhibition.

Evidence DimensionTumor Growth Inhibition / Regression
Target Compound Data-37% (Tumor Regression) when combined with Vemurafenib
Comparator Or BaselineVemurafenib alone (88% TGI); Cobimetinib alone (93% TGI)
Quantified DifferenceAchieved tumor regression, whereas single agents only produced growth inhibition.
ConditionsColo205 (BRAF V600E) colon carcinoma xenograft model.

For researchers studying combination therapies, this proven synergy with a benchmark BRAF inhibitor provides a validated tool combination, increasing the likelihood of observing meaningful biological effects.

Oral PK & metabolism
Head-to-head
F = 46%, CYP3A4 first-pass, t½ 44 h
Trametinib F ≈ 70%, t½ ~5 days, esterase pathway
Dosing frequency and DDI risk profile diverge significantly
Human PK studies; CYP3A4 modulator co-administration requires review
BCS classification
Class-level
BCS Class I: high solubility, high permeability
Trametinib BCS Class II (low solubility)
Aqueous formulation and dissolution consistency may reduce inter-study variability
Classification from literature; individual lot solubility may vary
T-cell immunomodulation
Head-to-head
Vemurafenib/cobimetinib: greater DC & T-cell impairment
Dabrafenib/trametinib: less pronounced immune modulation
MEKi partner choice shapes immuno-oncology model readouts
DC maturation and T-cell stimulation assays; model-specific context
A375 proliferation IC50
Head-to-head
5 nM (cobimetinib)
Trametinib 0.74 nM; ~6.8-fold higher potency in this line
Supports cell-model response calibration; in vivo TGI comparable
BRAF V600E A375 line; potency ranking may differ across models

Preclinical Combination Studies in BRAF V600-Mutant Cancer Models

The well-documented and potent synergy between Cobimetinib and vemurafenib makes it the right choice for in vitro or in vivo studies designed to investigate the efficacy of dual BRAF/MEK pathway blockade. This includes studies on overcoming acquired resistance to single-agent BRAF inhibitors.

In Vivo Xenograft Studies Requiring a Bioavailable MEK Inhibitor

Cobimetinib's proven oral bioavailability and significant single-agent tumor growth inhibition in standard xenograft models (e.g., A375) make it a reliable tool for animal studies where consistent pathway inhibition is required.

Cell-Based Assays Demanding High-Potency MEK Suppression

With a low nanomolar IC50 against MEK1, Cobimetinib is ideal for cellular assays where the experimental goal is to achieve maximal and selective inhibition of the MAPK pathway to study downstream consequences with minimal off-target risk at effective concentrations.

Application Fit

Application
Selection Property
Validation Focus
CNS tumor & BBB efflux studies
P-gp substrate profile; transporter-dependent brain penetration
Brain-to-plasma ratio modulation in transporter models
MEK1 isoform-selective pathway dissection
High MEK1 vs MEK2 selectivity ratio
Isoform-specific signaling readouts; feedback pathway analysis
Immuno-oncology MEKi/T-cell agonist combinations
Context-dependent T-cell and DC modulation profile
T-cell activation and DC maturation endpoints in combination models
In vivo pharmacology & formulation
BCS Class I aqueous solubility and permeability
Dose preparation consistency; repeat-dosing exposure stability

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

531.06306 Da

Monoisotopic Mass

531.06306 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ER29L26N1X

Drug Indication

Cobimetinib is indicated in combination with [vemurafenib] for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation. As a single agent, cobimetinib is also indicated for the treatment of adult patients with histiocytic neoplasms.
Cotellic is indicated for use in combination with vemurafenib for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue) with Ras, Raf or MEK pathway activation

Livertox Summary

Cobimetinib is a tyrosine kinase receptor inhibitor that is used in combination with vemurafenib as therapy for selected forms of advanced malignant melanoma. The combination of cobimetinib and vemurafenib is commonly associated with serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors
Antineoplastic Agents

Mechanism of Action

Cobimetinib is a reversible inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. BRAF V600E and K mutations result in constitutive activation of the BRAF pathway which includes MEK1 and MEK2. In mice implanted with tumor cell lines expressing BRAF V600E, cobimetinib inhibited tumor cell growth. Cobimetinib and vemurafenib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared to either drug alone, coadministration of cobimetinib and vemurafenib resulted in increased apoptosis in vitro and reduced tumor growth in mouse implantation models of tumor cell lines harboring BRAF V600E mutations. Cobimetinib also prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line in an in vivo mouse implantation model.

Absorption Distribution and Excretion

Following oral dosing of 60 mg once daily in cancer patients, the median time to achieve peak plasma levels (Tmax) was 2.4 (range:1–24) hours, geometric mean steady-state AUC0-24h was 4340 ng∙h/mL (61% CV) and Cmax was 273 ng/mL (60% CV). The absolute bioavailability of COTELLIC was 46% (90% CI: 40%, 53%) in healthy subjects. A high‐fat meal (comprised of approximately 150 calories from protein, 250 calories from carbohydrate, and 500–600 calories from fat) had no effect on cobimetinib AUC and Cmax after a single 20 mg COTELLIC was administered to healthy subjects.
Following oral administration of a single 20 mg radiolabeled cobimetinib dose, 76% of the dose was recovered in the feces (with 6.6% as unchanged drug) and 17.8% of the dose was recovered in the urine (with 1.6% as unchanged drug).
The estimated apparent volume of distribution was 806 L in cancer patients based on a population PK analysis.
Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean apparent clearance (CL/F) was 13.8 L/h (61% CV).

Metabolism Metabolites

Cobimetinib is mainly metabolized via CYP3A oxidation and UGT2B7 glucuronidation with no major metabolites formed.

Wikipedia

Cobimetinib

Biological Half Life

Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean elimination half-life (t1/2) was 44 (range: 23–70) hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
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2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.
3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.
4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.
5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.
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8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.
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11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.
12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.
13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.
14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.
15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.
16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.
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18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.
19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.
20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.

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